Piperlonguminine Piperlonguminine (E,E)-Piperlonguminine is a member of benzodioxoles.
Piperlonguminine is a natural product found in Piper khasianum, Piper attenuatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5950-12-9
VCID: VC0192126
InChI: InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+
SMILES: CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

Piperlonguminine

CAS No.: 5950-12-9

Cat. No.: VC0192126

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Piperlonguminine - 5950-12-9

Specification

CAS No. 5950-12-9
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
Standard InChI InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+
Standard InChI Key WHAAPCGHVWVUEX-GGWOSOGESA-N
Isomeric SMILES CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2
SMILES CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Appearance Solid powder
Melting Point 167 - 169 °C

Introduction

Chemical Structure and Natural Sources

Piperlonguminine (C<sub>16</sub>H<sub>19</sub>NO<sub>3</sub>) is an amide alkaloid characterized by a benzodioxole moiety and a δ-valerolactam ring system . Its molecular weight is 273.33 g/mol, and it exists in the (E,E)-configuration . Key synonyms include N-isobutylpiperamide and piperlonguminin .

Natural Occurrence

Piperlonguminine is primarily isolated from Piper khasianum, Piper attenuatum, and Piper longum . While Piper longum is widely recognized for its piperine content, piperlonguminine constitutes a minor but pharmacologically significant fraction of its phytochemical profile .

Pharmacological Activities

Antimicrobial and Antiparasitic Effects

Piperlonguminine demonstrates broad-spectrum antimicrobial activity, inhibiting gram-positive bacteria (Bacillus spp.), fungi (Candida), and parasites (Trypanosoma cruzi) . These effects are attributed to its capacity to disrupt microbial membranes and metabolic pathways.

Anti-Inflammatory and Antithrombotic Properties

Lipid Metabolism Modulation

Piperlonguminine exerts anti-hyperlipidemic effects by upregulating LDL receptor mRNA and altering cholesterol profiles:

  • HDL: Increased

  • LDL and Triglycerides: Decreased
    This dual action positions it as a potential therapeutic for cardiovascular diseases .

Adipogenesis and Metabolic Regulation

The compound promotes adipocyte differentiation by upregulating PPARγ, GLUT4, and adiponectin, indicating potential anti-obesity applications .

Mechanistic Insights

Piperlonguminine’s biological effects are mediated through multiple pathways:

MechanismTarget/PathwayOutcome
AntithromboticFactor Xa, ThrombinReduced clot formation
Anti-inflammatoryNF-κB, MAPK (p38, ERK1/2, JNK)Suppressed cytokine release
Cholesterol regulationLDL receptor mRNAEnhanced lipid clearance
NeuroprotectionAβ/APP productionMitigated amyloid burden
AdipogenesisPPARγ, GLUT4, AdiponectinEnhanced fat metabolism

Research Findings and Data

Antimicrobial Efficacy

Piperlonguminine exhibits cytotoxicity against:

  • Bacteria: Bacillus spp.

  • Fungi: Candida

  • Parasites: Trypanosoma cruzi

Lipid Profile Modulation

ParameterEffect
HDL↑ (Increased)
LDL↓ (Decreased)
Triglycerides↓ (Decreased)

Neuroprotective Activity

TargetChange
Amyloid-β (Aβ)↓ (Reduced in vitro)
Amyloid Precursor Protein (APP)↓ (Reduced in vitro)

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